2-(4-Chlorophenyl)thiazole-5-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)thiazole-5-carboxylic acid (2-CPCA) is a compound that has been widely studied due to its potential applications in various scientific research areas. It is a small molecule with a molecular weight of 208.6 g/mol and a melting point of 216-218 °C. 2-CPCA has been found to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This makes 2-CPCA a promising compound for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-CPCA has been shown to have neuroprotective and anti-cancer properties.
Scientific Research Applications
1. Biological Activities
2-(4-Chlorophenyl)thiazole-5-carboxylic acid and its derivatives exhibit significant biological activities. Organotin(IV) carboxylates derived from 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, a closely related compound, have been studied for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Ali et al., 2002). Additionally, certain derivatives of 2-(4-chlorophenyl)thiazole-5-carboxylic acid have been synthesized and evaluated for their anticancer activity against various cell lines, suggesting their use in cancer research and therapy (Cai et al., 2016).
2. Synthesis and Chemical Properties
The compound and its derivatives are also of interest in the field of synthetic organic chemistry. Studies on the synthesis of these compounds, such as chloro-2-oxo-butyric acid ethyl ester, which is an important intermediate in synthesizing thiazole carboxylic acids, contribute to the development of efficient synthetic methods for potentially biologically active compounds (Yuanbiao et al., 2016). Moreover, the photochemical behavior of related compounds under irradiation has been investigated, providing insights into their chemical properties and potential applications in photochemistry (Suzuki et al., 1976).
3. Corrosion Inhibition
In the field of materials science, certain thiazole derivatives, including those related to 2-(4-chlorophenyl)thiazole-5-carboxylic acid, have been studied for their corrosion inhibition properties. These studies are crucial for understanding how these compounds can protect metals like iron from corrosion, which has practical applications in various industries (Kaya et al., 2016).
4. Drug Delivery Systems
In pharmaceutical research, thiazole derivatives have been explored for enhancing drug delivery. For instance, gold nanoparticles stabilized with a complex containing a related thiazole compound have been investigated as novel systems for drug transport. This research highlights the potential of these compounds in improving drug solubility and stability, and in developing new drug delivery systems (Asela et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRNLQBUDMCWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445102 | |
Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |
CAS RN |
205692-14-4 | |
Record name | 2-(4-Chlorophenyl)thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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